molecular formula C15H13NO5 B12607486 2-(4-Nitrophenyl)ethyl phenyl carbonate CAS No. 875563-18-1

2-(4-Nitrophenyl)ethyl phenyl carbonate

Cat. No.: B12607486
CAS No.: 875563-18-1
M. Wt: 287.27 g/mol
InChI Key: CWSPHPWHVXBDOL-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)ethyl phenyl carbonate is an organic compound characterized by the presence of a nitrophenyl group and a phenyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)ethyl phenyl carbonate typically involves the reaction of 4-nitrophenol with phenyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

4-Nitrophenol+Phenyl chloroformate2-(4-Nitrophenyl)ethyl phenyl carbonate\text{4-Nitrophenol} + \text{Phenyl chloroformate} \rightarrow \text{this compound} 4-Nitrophenol+Phenyl chloroformate→2-(4-Nitrophenyl)ethyl phenyl carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)ethyl phenyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phenol.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The phenyl carbonate group can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Substitution: Nucleophilic substitution reactions often require a base to deprotonate the nucleophile and facilitate the reaction.

Major Products

    Hydrolysis: 4-Nitrophenol and phenol.

    Reduction: 2-(4-Aminophenyl)ethyl phenyl carbonate.

    Substitution: Various substituted phenyl carbonates depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)ethyl phenyl carbonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)ethyl phenyl carbonate in chemical reactions involves the activation of the carbonate group, making it susceptible to nucleophilic attack. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl phenyl carbonate
  • 2,4-Dinitrophenyl phenyl carbonate
  • 4-Nitrophenyl methyl carbonate

Properties

CAS No.

875563-18-1

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-(4-nitrophenyl)ethyl phenyl carbonate

InChI

InChI=1S/C15H13NO5/c17-15(21-14-4-2-1-3-5-14)20-11-10-12-6-8-13(9-7-12)16(18)19/h1-9H,10-11H2

InChI Key

CWSPHPWHVXBDOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OCCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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